molecular formula C19H25N3O5S2 B2592070 N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide CAS No. 1188363-15-6

N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide

Cat. No. B2592070
CAS RN: 1188363-15-6
M. Wt: 439.55
InChI Key: BMLQXXUHKPRBJT-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H25N3O5S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research efforts have led to the development of innovative synthetic methodologies and the production of new heterocyclic compounds derived from various core structures, such as benzothiazoles and pyridines. These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, Abu‐Hashem et al. (2020) detailed the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, research on pyrido[3,2-d]pyrimidines and related fused systems revealed the potential for creating compounds with enhanced pharmacological profiles (E. A. Bakhite et al., 2005).

Antimicrobial and Antileukemic Activities

Several studies have focused on evaluating the antimicrobial and antileukemic potential of new pyridine derivatives. Patel and Agravat (2009) synthesized and assessed the antimicrobial activity of novel pyridine derivatives, demonstrating considerable antibacterial potential (N. B. Patel & S. N. Agravat, 2009). Another study by Anderson and Mach (1987) explored the synthesis, chemical reactivity, and antileukemic activity of 5-substituted pyrrolo[1,2-c]thiazole biscarbamates, highlighting their effectiveness against P388 lymphocytic leukemia (W. Anderson & R. Mach, 1987).

Advanced Material Synthesis

The development of novel materials, such as fluorinated polyamides containing pyridine and sulfone moieties, represents another significant application area. These materials exhibit exceptional properties, including high solubility in organic solvents, thermal stability, and mechanical strength, making them suitable for various advanced applications (Xiao-Ling Liu et al., 2013).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-26-13-7-8-15-17(11-13)28-19(20-15)21(12-14-5-4-10-27-14)18(23)16-6-3-9-22(16)29(2,24)25/h7-8,11,14,16H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLQXXUHKPRBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4CCCN4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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